![molecular formula C19H17ClN2O4S B255285 (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as CTM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. CTM is a thiazolone derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The exact mechanism of action of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are important for cell growth and survival. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial properties, (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has also been shown to exhibit antioxidant activity, which is important for protecting cells from oxidative damage. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has also been shown to inhibit the activity of enzymes that are involved in the development of cardiovascular disease, such as angiotensin-converting enzyme.
実験室実験の利点と制限
One of the main advantages of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one for lab experiments is its high purity and good yields, which make it easy to work with. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research on (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. One area of interest is the development of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-microbial properties of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. Additionally, there is potential for the development of new synthesis methods for (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one that could improve its yield and purity. Overall, (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a promising compound that has the potential to be used in a wide range of scientific research applications.
合成法
The synthesis of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with acetic anhydride and sulfuric acid to yield (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one. This synthesis method has been reported to yield high purity and good yields of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one.
科学的研究の応用
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is its anti-tumor activity. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer.
In addition to its anti-tumor activity, (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has also been studied for its anti-inflammatory and anti-microbial properties. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. (5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
特性
製品名 |
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C19H17ClN2O4S |
分子量 |
404.9 g/mol |
IUPAC名 |
(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(23)22-19(27-16)21-13-7-5-4-6-12(13)20/h4-10H,1-3H3,(H,21,22,23)/b16-10+ |
InChIキー |
ANHMQWGEAPZUHJ-MHWRWJLKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N=C(S2)NC3=CC=CC=C3Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
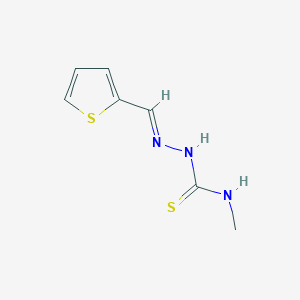
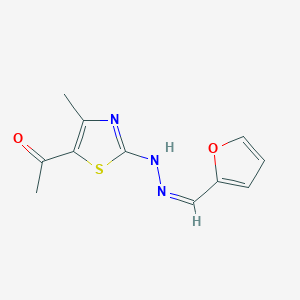
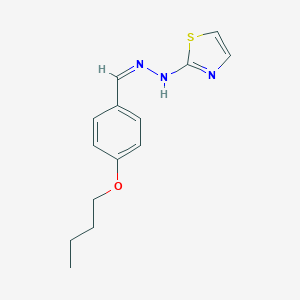


![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
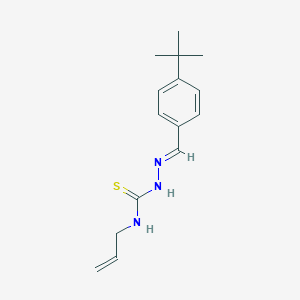
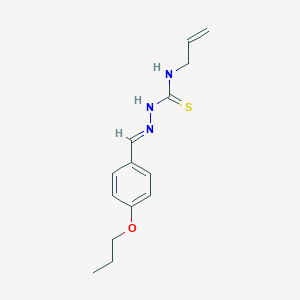
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)